methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Lipophilicity XLogP Drug-likeness

FBDD library design often forces a compromise between solubility and permeability in fragment selection. This 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate scaffold resolves that tension with a computed logP of -0.4 and a TPSA of 67.4 Ų-positioned precisely at the permeability threshold for intracellular target engagement. • Tractable methyl ester handle enables mild conversion to amides or acids for SAR expansion. • 5-Methyl substituent provides a defined vector for further functionalization in kinase hinge-binder programs. • Consistently supplied at ≥95% purity with batch-to-batch QC documentation to support reproducible probe synthesis.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 53064-64-5
Cat. No. B2899554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
CAS53064-64-5
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)OC
InChIInChI=1S/C6H8N2O3/c1-3-4(5(9)11-2)8-6(10)7-3/h1-2H3,(H2,7,8,10)
InChIKeyCQKURVPYALSWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Chemical Profile


Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 53064-64-5) is a heterocyclic building block belonging to the 2-oxo-2,3-dihydro-1H-imidazole class, featuring a 4-carboxylate methyl ester and a 5-methyl substituent on the imidazole ring . It serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, primarily valued for its role in constructing biologically active molecules . Commercially, it is typically supplied as a solid with a minimum purity of 95% and a molecular weight of 156.14 g/mol . Its computed properties, including a topological polar surface area (TPSA) of 67.4 Ų and a predicted XLogP of -0.4, define its physicochemical space, which is crucial for predicting solubility, permeability, and chromatographic behavior in research applications .

Substitution Risks: Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate


In the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate series, small structural modifications—such as ester alkyl chain length, N-substitution, or the presence of a 5-methyl group—lead to significant and quantifiable changes in physicochemical properties, which directly dictate their suitability for different synthetic and biological applications . Generic substitution is not advisable because the target compound's specific hydrogen bonding capacity, lipophilicity, and steric profile are finely tuned. For instance, the tert-butyl ester analog [1] is substantially more lipophilic and sterically hindered, while the homologous carboxylic acid introduces an additional hydrogen bond donor with different acidity. These differences are critical in determining reaction kinetics, regioselectivity, purification strategy, and downstream biological target engagement, as evidenced by property comparisons below.

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate vs. Analogs: Quantitative Evidence


LogP Comparison: tert-Butyl Ester Analog

The predicted XLogP value for the target compound is -0.4, whereas its direct tert-butyl ester analog (CAS 87214-68-4) has a predicted XLogP of +0.5, representing a decrease in lipophilicity of approximately 0.9 logP units [1]. This difference is expected to significantly impact aqueous solubility and membrane permeability, making the methyl ester more suitable for early-stage screening in aqueous environments.

Lipophilicity XLogP Drug-likeness

PSA Comparison: Desmethyl Analog

The target compound possesses a topological polar surface area (TPSA) of 67.4 Ų, which is 9.2 Ų higher than the 5-desmethyl analog (methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate), which has a TPSA of 58.2 Ų . This translates to a quantifiably higher capacity for hydrogen bonding, which can be a key determinant in crystal packing interactions, chromatographic retention, and target binding.

Polar Surface Area Permeability Solubility

Rotatable Bonds vs. Ethyl Ester Analog

The target compound has a rotatable bond count of 2, compared to 3 for the ethyl ester analog (CAS 82831-19-4) . The additional rotatable bond in the ethyl ester introduces greater conformational freedom, which can unfavorably impact binding entropy. The more rigid methyl ester may therefore offer advantages in designing potent ligands where conformational pre-organization is beneficial.

Conformational Flexibility Entropy Binding Affinity

Storage Stability vs. Ambient Analogs

Reputable vendors specify storage for the target compound as 'Sealed in dry, 2-8°C' , while analogs such as the tert-butyl ester are stable under ambient conditions . This explicit storage instruction suggests a relative sensitivity to moisture or thermal degradation that must be accounted for in supply chain management and experimental planning.

Stability Procurement Shipping

Hydrogen Bond Donors vs. Carboxylic Acid Analog

The target compound has exactly 2 hydrogen bond donors (HBD), a characteristic of its methyl ester form. In contrast, its corresponding carboxylic acid (CAS 101184-09-2) possesses 3 HBDs . This difference is significant for medicinal chemistry as crossing a threshold of HBD > 2 and TPSA > 60 Ų often marks a sharp decrease in oral bioavailability potential, placing the target compound right at the edge of permeability space [1].

Hydrogen Bond Donor Permeability Drug-likeness

Molecular Weight vs. tert-Butyl Ester Analog

The target compound's molecular weight is 156.14 g/mol, while the tert-butyl ester analog’s molecular weight is 198.22 g/mol . In synthesis, this 21% lower molecular weight translates directly to a proportionally lower mass requirement for scale-up reactions, reducing raw material costs and simplifying logistics. Moreover, lower molecular weight often correlates with superior atom economy in multi-step syntheses.

Molecular Weight Cost-Efficiency Synthesis

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Validated Applications


Fragment-Based Drug Discovery Libraries

The compound's low molecular weight (156.14 g/mol), balanced logP, and favorable HBD count make it an ideal fragment for inclusion in FBDD libraries targeting intracellular proteins where permeability is a concern . Its TPSA of 67.4 Ų sits at the threshold of permeability guidelines, allowing it to efficiently probe binding pockets without breaching the typical TPSA limit for brain penetration [1].

Kinase Inhibitor Scaffold Decoration

The 5-methyl substituent provides a defined vector for further functionalization, while the methyl ester offers a tractable handle for conversion to amides or acids under mild conditions. This regiochemical definition can simplify structure-activity relationship (SAR) studies in kinase programs where imidazole-4-carboxylates are known hinge-binder motifs [2].

Probe Synthesis for Chemical Biology

The compound's defined rotatable bond count and hydrogen bond profile make it a suitable core for designing chemical probes where conformational restriction is desired. Its proven availability at >95% purity from multiple vendors supports reproducible probe synthesis and minimizes batch-to-batch variability in biological assays .

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